Cas no 121588-79-2 (trans-4-methoxycyclohexan-1-amine)

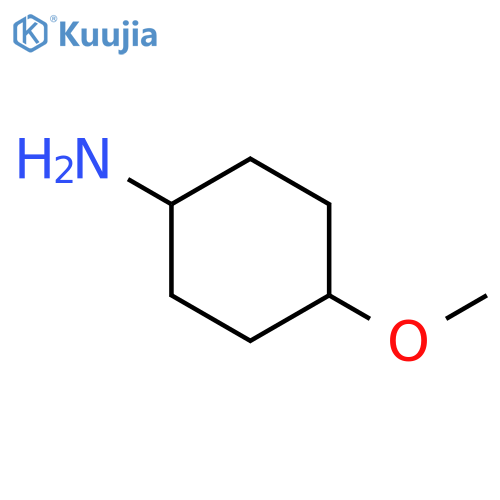

121588-79-2 structure

商品名:trans-4-methoxycyclohexan-1-amine

trans-4-methoxycyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- trans-4-Methoxycyclohexanamine

- trans-4-Methoxy-cyclohexylamine

- trans-4-MethoxycyclohexanaMine,,,(1r,4r)-4-methoxycyclohexan-1-amine

- 4-METHOXYCYCLOHEXANAMINE

- 4-methoxycyclohexylamine

- Cis-4-methoxycyclohexanamine

- 4-methoxycyclohexan-1-amine

- Cis-4-methoxy-cyclohexylamine

- Cyclohexanamine, 4-methoxy-, trans-

- (cis-4-Methoxycyclohexyl)amine

- (4-methoxycyclohexyl)amine hydrochloride

- trans-4-Methoxycyclohexan-1-amine

- PubChem23334

- PubChem23335

- 4-Methoxy-cyclohexylamine

- (4-methoxycyclohexyl)amine

- Cyclohexanamine, 4-metho

- 130290-78-7

- SCHEMBL13088410

- EN300-2985048

- DA-23098

- EN300-251636

- SCHEMBL153253

- S11590

- MFCD17011799

- AKOS006365497

- AS-62429

- SCHEMBL3539502

- SDMXLAZIFYYECU-UHFFFAOYSA-N

- 121588-79-2

- s11822

- (trans-4-methoxycyclohexyl)amine

- DS-17021

- SY018116

- AMY21463

- AKOS012101861

- SCHEMBL13088408

- trans-4-methoxycyclohexylamine

- MFCD18207818

- SY012780

- 4342-46-5

- Methoxycyclohexanamine;

- AMY32258

- SB32683

- DB-264663

- A932270

- SCHEMBL12125297

- EN300-2993396

- AKOS006364243

- DTXSID401347613

- SCHEMBL153252

- trans-4-(methyloxy)cyclohexanamine

- A872699

- DB-278434

- (1r,4r)-4-methoxycyclohexan-1-amine

- SB31854

- trans-4-methoxy cyclohexyl amine

- (1s,4s)-4-methoxycyclohexan-1-amine

- SDMXLAZIFYYECU-LJGSYFOKSA-N

- CS-W003887

- SCHEMBL14543566

- MFCD20278175

- ALBB-026665

- trans-4-methoxycyclohexan-1-amine

-

- MDL: MFCD20278175

- インチ: 1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3

- InChIKey: SDMXLAZIFYYECU-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 129.11545

- どういたいしつりょう: 129.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 77

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 35.2

じっけんとくせい

- PSA: 35.25

trans-4-methoxycyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1483789-1g |

trans-4-Methoxycyclohexanamine |

121588-79-2 | 95% | 1g |

$55.00 | 2022-05-17 | |

| Key Organics Ltd | AS-62429-1MG |

(1r,4r)-4-methoxycyclohexan-1-amine |

121588-79-2 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1226-25G |

trans-4-methoxycyclohexan-1-amine |

121588-79-2 | 97% | 25g |

¥ 5,273.00 | 2023-04-06 | |

| Key Organics Ltd | AS-62429-1G |

(1r,4r)-4-methoxycyclohexan-1-amine |

121588-79-2 | >97% | 1g |

£172.00 | 2025-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33860-1g |

trans-4-Methoxycyclohexanamine |

121588-79-2 | 95% | 1g |

¥201.0 | 2024-07-18 | |

| ChemScence | CS-0047753-250mg |

trans-4-Methoxycyclohexan-1-amine |

121588-79-2 | >97.0% | 250mg |

$22.0 | 2022-04-28 | |

| Ambeed | A1483789-25g |

trans-4-Methoxycyclohexanamine |

121588-79-2 | 98+% | 25g |

$1020.00 | 2022-05-17 | |

| eNovation Chemicals LLC | Y1004959-100mg |

trans-4-Methoxy-cyclohexylamine |

121588-79-2 | 95% | 100mg |

$110 | 2024-07-28 | |

| TRC | T243975-250mg |

trans-4-MethoxycyclohexanaMine |

121588-79-2 | 250mg |

$ 325.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33860-5g |

trans-4-Methoxycyclohexanamine |

121588-79-2 | 95% | 5g |

¥883.0 | 2024-07-18 |

trans-4-methoxycyclohexan-1-amine 関連文献

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

121588-79-2 (trans-4-methoxycyclohexan-1-amine) 関連製品

- 51097-78-0(Bis(4-aminocyclohexyl)ether)

- 4342-44-3(3-Methoxy-cyclohexylamine)

- 4342-46-5(4-methoxycyclohexan-1-amine)

- 130290-78-7(cis-4-methoxycyclohexan-1-amine)

- 5460-27-5(4-methoxycyclohexanamine;hydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:121588-79-2)trans-4-methoxycyclohexan-1-amine

清らかである:99%

はかる:25g

価格 ($):602.0